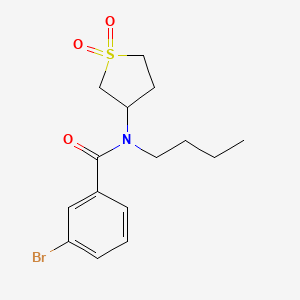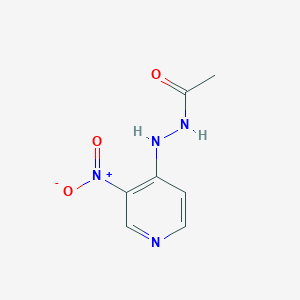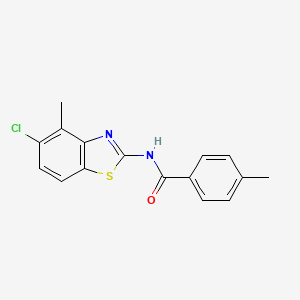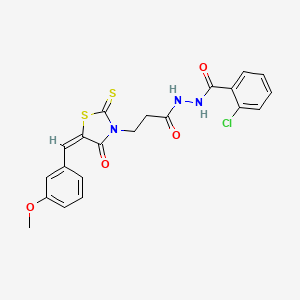![molecular formula C26H20F3N5O2 B2917933 5-oxo-N-(3-phenylpropyl)-3-(3-(trifluoromethyl)phenyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide CAS No. 1031596-04-9](/img/no-structure.png)
5-oxo-N-(3-phenylpropyl)-3-(3-(trifluoromethyl)phenyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-oxo-N-(3-phenylpropyl)-3-(3-(trifluoromethyl)phenyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C26H20F3N5O2 and its molecular weight is 491.474. The purity is usually 95%.
BenchChem offers high-quality 5-oxo-N-(3-phenylpropyl)-3-(3-(trifluoromethyl)phenyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-oxo-N-(3-phenylpropyl)-3-(3-(trifluoromethyl)phenyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Novel Synthesis Techniques
Researchers have developed new synthesis methods for heterocyclic compounds related to the specified chemical structure. For example, the work by Chern et al. (1988) focused on the synthesis of 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one and 3,4-dihydro-2H,6H-[1,3]oxazino[2,3-b]quinazolin-6-one from anthranilamide and isocyanates, highlighting a novel approach to creating complex heterocyclic structures Chern et al., 1988.
Receptor Selectivity and Antagonism
Compounds structurally related to the specified chemical have been investigated for their receptor selectivity and antagonistic properties. Kim et al. (1996) described derivatives of the triazoloquinazoline adenosine antagonist CGS15943 showing selective affinity for the human A3 receptor subtype, demonstrating the potential for selective receptor targeting in therapeutic applications Kim et al., 1996.
Antimicrobial Properties
The synthesis and evaluation of 1H-1,2,3-triazole-4-carboxamides, including triazolo[1,5-a]quinazoline derivatives, have shown promising antimicrobial activities. Pokhodylo et al. (2021) reported on compounds with moderate to potent antibacterial effects against Staphylococcus aureus and antifungal activities against Candida albicans, suggesting their potential as antimicrobial agents Pokhodylo et al., 2021.
Biological Activity and Toxicity Prediction
Studies by Danylchenko et al. (2016) involved the synthesis and biological activity prediction of triazoloquinazoline derivatives. The research aimed to identify compounds with potential antineurotic activity and predict their toxicity, indicating the application of computational tools in drug discovery Danylchenko et al., 2016.
Antioxidant and Antibacterial Activity
Gadhave and Kuchekar (2020) synthesized benzothiazole-based triazoloquinazoline derivatives and evaluated them for antioxidant and antibacterial activity. This research contributes to the development of compounds with potential for various pharmacological applications Gadhave & Kuchekar, 2020.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-oxo-N-(3-phenylpropyl)-3-(3-(trifluoromethyl)phenyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide' involves the reaction of 3-(3-(trifluoromethyl)phenyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxylic acid with N-(3-phenylpropyl)amine followed by the addition of acetic anhydride and triethylamine to form the final product.", "Starting Materials": [ "3-(3-(trifluoromethyl)phenyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxylic acid", "N-(3-phenylpropyl)amine", "Acetic anhydride", "Triethylamine" ], "Reaction": [ "Step 1: 3-(3-(trifluoromethyl)phenyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxylic acid is reacted with N-(3-phenylpropyl)amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the corresponding amide intermediate.", "Step 2: Acetic anhydride and triethylamine are added to the reaction mixture to acetylate the amine group and form the final product, 5-oxo-N-(3-phenylpropyl)-3-(3-(trifluoromethyl)phenyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide.", "Step 3: The product is purified by column chromatography using a suitable solvent system." ] } | |
CAS番号 |
1031596-04-9 |
製品名 |
5-oxo-N-(3-phenylpropyl)-3-(3-(trifluoromethyl)phenyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide |
分子式 |
C26H20F3N5O2 |
分子量 |
491.474 |
IUPAC名 |
5-oxo-N-(3-phenylpropyl)-3-[3-(trifluoromethyl)phenyl]-1H-triazolo[1,5-a]quinazoline-8-carboxamide |
InChI |
InChI=1S/C26H20F3N5O2/c27-26(28,29)19-10-4-9-17(14-19)22-23-31-25(36)20-12-11-18(15-21(20)34(23)33-32-22)24(35)30-13-5-8-16-6-2-1-3-7-16/h1-4,6-7,9-12,14-15,33H,5,8,13H2,(H,30,35) |
SMILES |
C1=CC=C(C=C1)CCCNC(=O)C2=CC3=C(C=C2)C(=O)N=C4N3NN=C4C5=CC(=CC=C5)C(F)(F)F |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Chloro-2-(6-methylpyridin-2-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2917850.png)
![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)(trifluoro)methanesulfonamide](/img/structure/B2917852.png)
![4-[(1-methyl-1H-pyrazol-4-yl)amino]pyridine-3-carboxylic acid](/img/structure/B2917853.png)





![N-(3-fluoro-4-methylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2917866.png)
![methyl 4-[7-methyl-2-(2-morpholin-4-ylethyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B2917868.png)

![8,8-Difluorobicyclo[5.1.0]octan-4-amine;hydrochloride](/img/structure/B2917872.png)
